

# Application Note: Identification of Ioversol Hydrolysate-1 using Mass Spectrometry

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## Compound of Interest

Compound Name: Ioversol hydrolysate-1

Cat. No.: B033358

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## Abstract

This application note provides a detailed protocol for the identification of **Ioversol hydrolysate-1**, a potential degradation product of the iodinated contrast agent Ioversol. The protocol outlines a forced hydrolysis procedure to generate the hydrolysate, followed by a robust Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for its identification and confirmation. This methodology is critical for impurity profiling and stability testing in the development and quality control of Ioversol-based products.

## Introduction

Ioversol is a non-ionic, low-osmolar radiographic contrast agent widely used in medical imaging.<sup>[1][2]</sup> Its chemical stability is a critical quality attribute, as degradation products can potentially impact safety and efficacy. One of the primary degradation pathways for compounds containing amide functional groups, such as Ioversol, is hydrolysis.<sup>[1]</sup> This application note details a comprehensive approach to controllably generate and subsequently identify a key hydrolytic degradant, herein termed **Ioversol hydrolysate-1**, using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The methods described are essential for researchers and professionals involved in the analytical characterization and stability assessment of Ioversol.

## Experimental Protocols

### Forced Hydrolysis of loversol

This protocol describes the generation of loversol hydrolysates through acidic, basic, and neutral hydrolysis.

#### Materials:

- loversol reference standard
- Hydrochloric acid (HCl), 0.1 N
- Sodium hydroxide (NaOH), 0.1 N
- High-purity water (e.g., Milli-Q®)
- Methanol (LC-MS grade)
- pH meter
- Heating block or water bath

#### Procedure:

- Sample Preparation: Prepare a stock solution of loversol in high-purity water at a concentration of 1 mg/mL.
- Acid Hydrolysis:
  - To 1 mL of the loversol stock solution, add 1 mL of 0.1 N HCl.
  - Incubate the solution at 60°C for 24 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 N NaOH.
  - Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

- Base Hydrolysis:
  - To 1 mL of the loversol stock solution, add 1 mL of 0.1 N NaOH.
  - Incubate the solution at 60°C for 24 hours.
  - After incubation, cool the solution to room temperature and neutralize with 0.1 N HCl.
  - Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.
- Neutral Hydrolysis:
  - To 1 mL of the loversol stock solution, add 1 mL of high-purity water.
  - Incubate the solution at 60°C for 24 hours.
  - Cool the solution to room temperature.
  - Dilute the sample to a final concentration of 10 µg/mL with the initial mobile phase composition.

## LC-MS/MS Analysis

### Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
- A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

### Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	Acetonitrile
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL
Gradient	5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

#### Mass Spectrometry Conditions:

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3500 V
Nebulizer Pressure	40 psi
Drying Gas Flow	9 L/min
Gas Temperature	350°C
Scan Type	Multiple Reaction Monitoring (MRM) and Product Ion Scan

## Data Presentation

### Proposed Structure of loversol Hydrolysate-1

For the purpose of this protocol, "**loversol hydrolysate-1**" is proposed to be the product of the hydrolysis of one of the two primary amide bonds of the isophthalamide core. This results in the

cleavage of a N-(2,3-dihydroxypropyl) group, leading to a carboxylic acid moiety.

Chemical Formula of loversol: C<sub>18</sub>H<sub>24</sub>I<sub>3</sub>N<sub>3</sub>O<sub>9</sub><sup>[3]</sup> Molecular Weight of loversol: 807.1 g/mol <sup>[3]</sup>

Proposed Structure of **loversol Hydrolysate-1**:

- Chemical Formula: C<sub>15</sub>H<sub>18</sub>I<sub>3</sub>N<sub>2</sub>O<sub>8</sub>
- Calculated Monoisotopic Mass: 732.82

## Quantitative Mass Spectrometry Data

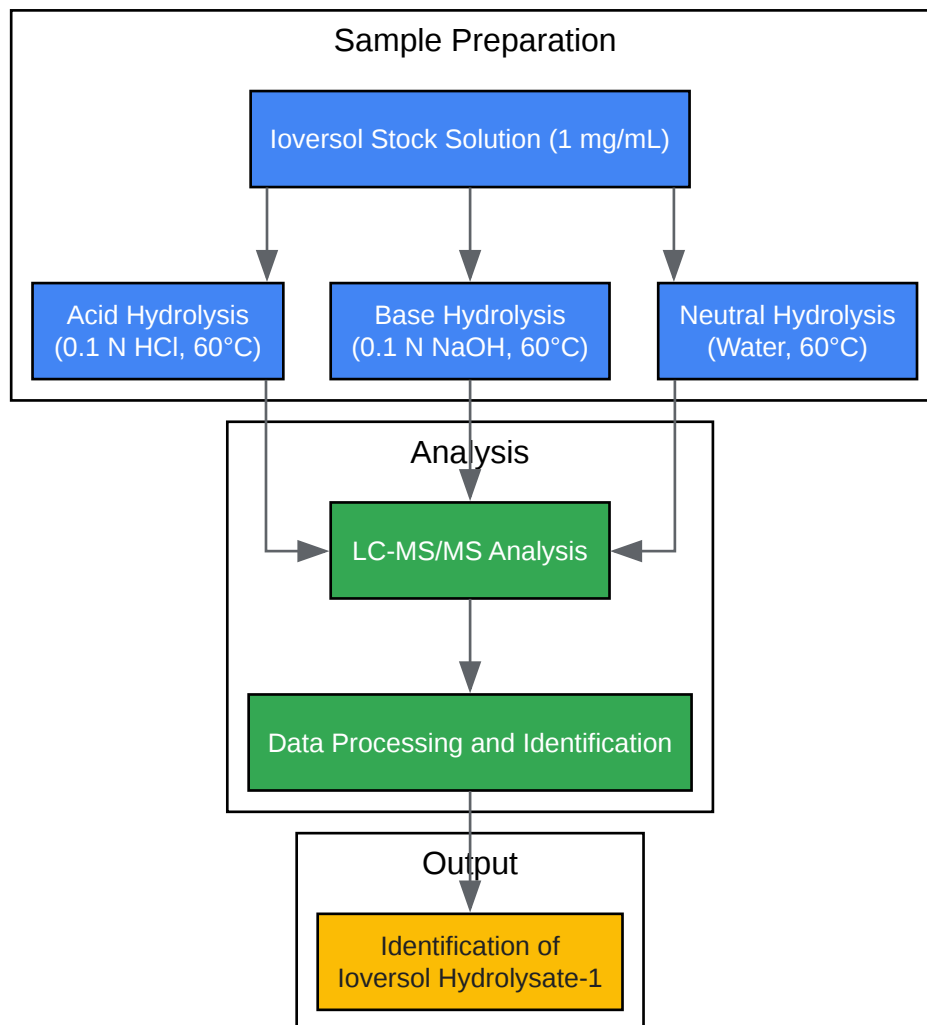
The following table summarizes the key mass spectrometry parameters for the targeted identification of loversol and the proposed **loversol hydrolysate-1**.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
loversol	807.9	588.8	25
loversol Hydrolysate-1	733.8	To be determined	To be optimized

Note: The product ion and collision energy for **loversol hydrolysate-1** will need to be determined experimentally by analyzing the product ion scan of the precursor ion at m/z 733.8. A plausible fragmentation would involve the loss of the other N-(2,3-dihydroxypropyl)carboxamide side chain.

## Visualization of Experimental Workflow

## Workflow for Ioversol Hydrolysate-1 Identification



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Caption: Experimental workflow for the identification of **Ioversol hydrolysate-1**.

## Discussion

The provided protocol offers a systematic approach for the forced degradation of Ioversol and the subsequent identification of its hydrolytic degradation product, **Ioversol hydrolysate-1**. The use of LC-MS/MS in MRM mode provides high selectivity and sensitivity for the detection of the target analyte in a complex sample matrix.[4] The product ion scan is a crucial step for the structural confirmation of the identified hydrolysate. The proposed structure of **Ioversol hydrolysate-1** is based on the chemical lability of amide bonds to hydrolysis. Further structural

elucidation using high-resolution mass spectrometry and potentially NMR would be required for unequivocal identification. This methodology can be adapted for the identification of other potential degradation products of loversol and is a valuable tool in the comprehensive stability assessment of this important contrast agent.

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